

# An In-depth Technical Guide to the Physicochemical Properties of L-Phenylalanine-d1

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## Compound of Interest

Compound Name: *L-Phenylalanine-d1*

Cat. No.: *B12417077*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **L-Phenylalanine-d1**, a deuterated isotopologue of the essential amino acid L-Phenylalanine. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their work. The guide summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated metabolic pathways and experimental workflows.

## Core Physicochemical Properties

**L-Phenylalanine-d1** is a stable, non-radioactive isotopically labeled amino acid where one hydrogen atom on the phenyl ring has been replaced by a deuterium atom. This substitution results in a slight increase in its molecular weight compared to the natural abundance L-Phenylalanine. While extensive experimental data for the d1 variant is not readily available, the physicochemical properties are expected to be very similar to the unlabeled compound and other deuterated analogs. The following table summarizes the known and extrapolated data for L-Phenylalanine and its isotopologues.

Property	Value	Notes and Citations
Molecular Formula	C <sub>9</sub> H <sub>10</sub> DNO <sub>2</sub>	
Molecular Weight	166.19 g/mol	
Melting Point	270 - 275 °C (decomposes)	Data for L-Phenylalanine-3,3-d <sub>2</sub> . <a href="#">[1]</a> Unlabeled L-Phenylalanine has a melting point of approximately 283 °C. <a href="#">[2]</a> <a href="#">[3]</a>
Boiling Point	Not available	L-Phenylalanine sublimes at 563 °F (295 °C). <a href="#">[2]</a>
Solubility	Water: 26.4 g/L at 25 °C	Data for unlabeled L-Phenylalanine. <a href="#">[2]</a> Solubility of deuterated compounds in water is generally very similar to their non-deuterated counterparts. <a href="#">[4]</a> <a href="#">[5]</a>
pKa <sub>1</sub> (α-carboxyl)	~1.83	Data for unlabeled L-Phenylalanine. <a href="#">[2]</a> <a href="#">[6]</a> Isotopic substitution is not expected to significantly alter pKa values.
pKa <sub>2</sub> (α-ammonium)	~9.13	Data for unlabeled L-Phenylalanine. <a href="#">[2]</a> <a href="#">[6]</a> Isotopic substitution is not expected to significantly alter pKa values.
Isotopic Purity	Typically ≥98%	

## Metabolic and Signaling Pathways

L-Phenylalanine is a crucial precursor for the biosynthesis of several important signaling molecules, including the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine. The metabolic pathway begins with the conversion of L-Phenylalanine to L-Tyrosine. **L-Phenylalanine-d<sub>1</sub>** can be used as a tracer to study the flux through this pathway in

various physiological and pathological conditions.[7][8] Phenylalanine itself has also been shown to impair insulin signaling.[9]

**Diagram 1:** Major Metabolic Pathway of L-Phenylalanine

## Experimental Protocols and Workflows

A primary application of **L-Phenylalanine-d1** is in Stable Isotope Labeling by Amino acids in Cell culture (SILAC), a powerful technique for quantitative proteomics.[10][11][12]

### Detailed Protocol for SILAC using L-Phenylalanine-d1

Objective: To quantitatively compare protein expression between two cell populations (e.g., treated vs. untreated).

Materials:

- Cell line of interest (auxotrophic for Phenylalanine if possible)
- SILAC-grade cell culture medium deficient in L-Phenylalanine
- Dialyzed fetal bovine serum (dFBS)
- "Light" L-Phenylalanine (unlabeled)
- "Heavy" **L-Phenylalanine-d1**
- Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Protein quantitation assay (e.g., BCA assay)
- Trypsin (mass spectrometry grade)
- Sample preparation reagents for mass spectrometry (e.g., reduction and alkylation reagents, desalting columns)
- High-resolution mass spectrometer

Procedure:

- Cell Culture Adaptation:
  - Culture the cells in the "light" medium (supplemented with unlabeled L-Phenylalanine and dFBS) and "heavy" medium (supplemented with **L-Phenylalanine-d1** and dFBS) for at least five cell divisions to ensure complete incorporation of the labeled amino acid.
  - Monitor cell growth and morphology to ensure the labeled amino acid does not affect cell viability.
  - Verify incorporation efficiency (>95%) by mass spectrometry analysis of a small batch of protein extract.
- Experimental Treatment:
  - Once adapted, treat one cell population with the experimental condition (e.g., drug treatment) while the other serves as a control.
- Cell Lysis and Protein Extraction:
  - Harvest both cell populations and wash with ice-cold PBS.
  - Lyse the cells using an appropriate lysis buffer.
  - Quantify the protein concentration for each lysate.
- Sample Mixing and Digestion:
  - Mix equal amounts of protein from the "light" and "heavy" cell lysates.
  - Perform in-solution or in-gel tryptic digestion of the mixed protein sample.
- Mass Spectrometry Analysis:
  - Desalt the resulting peptide mixture.
  - Analyze the peptides by high-resolution LC-MS/MS.
- Data Analysis:

- Use appropriate software to identify and quantify the "light" and "heavy" peptide pairs.
- The ratio of the peak intensities of the heavy to light peptides reflects the relative abundance of the corresponding protein between the two experimental conditions.

### Diagram 2: General Workflow for a SILAC Experiment

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